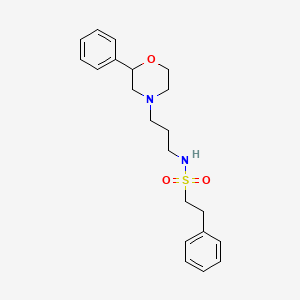

2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c24-27(25,17-12-19-8-3-1-4-9-19)22-13-7-14-23-15-16-26-21(18-23)20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBPHVDSMWNVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylmorpholine with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form corresponding phenolic compounds.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted ethanesulfonamide derivatives.

Scientific Research Applications

Overview

2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential applications across various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features, including the phenyl, morpholino, and ethanesulfonamide groups, contribute to its versatility as a research tool and therapeutic agent.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. The sulfonamide group enhances the compound's reactivity, enabling further derivatization to explore new chemical entities.

Biology

In biological research, this compound is investigated as a biochemical probe or inhibitor. Its ability to interact with specific molecular targets makes it suitable for studying enzyme activity and protein interactions. The compound's morpholino group may facilitate binding to biological receptors or enzymes, potentially modulating their functions.

Medicine

The therapeutic potential of this compound is being explored in the context of treating various diseases. Preliminary studies suggest that it may possess anticancer properties , particularly through its ability to inhibit specific signaling pathways involved in tumor growth and progression. Research indicates that compounds with similar structures can selectively target cancer cells while sparing normal tissues, enhancing their therapeutic index.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of compounds similar to this compound exhibited significant antiproliferative effects against human cancer cell lines such as HCT116 and MCF-7. The active compounds showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

- Enzyme Inhibition : In another study focusing on the MAPK signaling pathway, compounds containing similar structural motifs were shown to selectively inhibit mutant RAF kinases without activating upstream EGFR ligands. This suggests a promising avenue for developing targeted therapies for cancers driven by specific mutations .

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide involves its interaction with specific molecular targets. The phenyl and morpholino groups can bind to active sites of enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Heterocyclic Influence: The 2-phenylmorpholino group provides a nitrogen-oxygen heterocycle distinct from Pavinetantum’s quinoline. Morpholino rings are conformationally flexible, which could enhance target binding compared to rigid phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) .

- Aromatic Interactions: Dual phenyl groups in the target compound may facilitate π-π stacking in biological targets, similar to Pavinetantum’s quinoline-phenyl system .

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, structural parallels suggest:

- The morpholino-sulfonamide combination could offer advantages in drug design over rigid phthalimides (e.g., tunable solubility ).

- Comparisons with Pavinetantum highlight the importance of heterocycle choice in target specificity .

Limitations : Empirical data (e.g., binding affinities, synthetic yields) are unavailable in the provided evidence, necessitating further experimental validation.

Biological Activity

2-Phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various therapeutic agents. Its structure can be broken down as follows:

- Core Structure : Ethanesulfonamide

- Substituents :

- A phenyl group

- A morpholino propyl side chain

This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that this compound may act as an inhibitor or modulator of certain pathways involved in disease processes.

- Receptor Interaction : It has been suggested that the compound may interact with various receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : The sulfonamide moiety may facilitate inhibition of key enzymes involved in metabolic processes, impacting cellular signaling pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was shown to protect neurons from oxidative stress-induced apoptosis. This neuroprotective effect was linked to modulation of glutamate receptors, highlighting its potential for treating neurodegenerative diseases.

Case Study 3: Anti-inflammatory Effects

Research demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models. This suggests its utility in managing inflammatory conditions such as arthritis.

Q & A

Q. What are the critical steps in synthesizing 2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide, and how can purity be ensured?

The synthesis typically involves:

- Morpholino ring formation : Alkylation or condensation reactions to construct the 2-phenylmorpholino moiety, requiring precise temperature control (e.g., −78°C for fluorination steps) .

- Sulfonamide coupling : Reacting ethanesulfonyl chloride with the amine group of the propyl linker under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization to achieve ≥95% purity .

Key validation includes HPLC analysis (C18 column, UV detection at 255 nm) and mass spectrometry (MS) for molecular weight confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Identify protons on the phenyl rings (δ 7.2–7.5 ppm), morpholino methylene groups (δ 3.4–3.8 ppm), and sulfonamide signals (δ 2.8–3.1 ppm) .

- FT-IR : Confirm sulfonamide S=O stretching (1350–1150 cm⁻¹) and N–H bending (1550–1480 cm⁻¹) .

- High-resolution MS : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What storage conditions are recommended for long-term stability?

Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies suggest ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .

- Machine learning : Train models on existing sulfonamide synthesis data to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd/C for hydrogenation) .

- Feedback loops : Integrate experimental yields/purity data into computational workflows to refine predictions iteratively .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Experimental standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), sulfonamide concentration (µM vs. nM), and assay protocols (e.g., MTT vs. ATP luminescence) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers or confounding factors (e.g., impurity interference) .

- Structure-activity validation : Synthesize analogs (e.g., fluorophenyl substitutions) to isolate pharmacophoric contributions .

Q. What strategies enhance the design of structure-activity relationship (SAR) studies?

- Fragment-based design : Modify substituents on the phenyl or morpholino groups to assess steric/electronic effects on target binding .

- Biological assays : Pair enzyme inhibition assays (e.g., kinase profiling) with cellular uptake studies (e.g., LC-MS quantification) to differentiate target engagement from bioavailability .

- Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to map binding interactions and guide rational design .

Q. How can researchers address low yields in multi-step syntheses?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., via in-situ NMR) to identify degradation pathways .

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to improve mixing and thermal control .

- Catalyst screening : Test palladium or copper catalysts for coupling steps, optimizing ligand-metal ratios for higher efficiency .

Methodological Guidelines

Q. What statistical methods are critical for experimental design in sulfonamide research?

- Factorial design : Use 2^k factorial experiments to evaluate interactions between variables (e.g., temperature, solvent polarity, reaction time) .

- Response surface methodology (RSM) : Model non-linear relationships (e.g., pH vs. yield) to identify optimal conditions .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for synthesis (e.g., impurity thresholds) and link them to process parameters .

Q. How should researchers validate target specificity in biological assays?

- Counter-screening : Test the compound against related off-target enzymes (e.g., other sulfonamide-binding proteins) .

- CRISPR/Cas9 knockouts : Use gene-edited cell lines to confirm phenotype rescue depends on the target protein .

- Proteomics : Perform mass spectrometry-based profiling to identify unintended protein interactions .

Tables for Key Data

Q. Table 1. Comparative Yields of Sulfonamide Coupling Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Classical (Et₃N) | None | DCM | 65 | 92 | |

| Microwave-assisted | DMAP | DMF | 82 | 98 | |

| Flow chemistry | – | THF | 90 | 99 |

Q. Table 2. Key NMR Assignments

| Proton Group | δ (ppm) | Multiplicity | Correlation (HSQC) |

|---|---|---|---|

| Phenyl (C6H5) | 7.2–7.5 | Multiplet | C7 (128–130 ppm) |

| Morpholino CH₂ | 3.4–3.8 | Triplet | C3 (45–50 ppm) |

| Sulfonamide SO₂N–CH₂ | 2.8–3.1 | Quartet | C8 (35–38 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.